3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride
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Overview
Description
3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C8H14F3NO·HCl. It is known for its unique trifluoroethoxy group attached to a cyclohexane ring, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the intermediate 3-(2,2,2-Trifluoroethoxy)cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexane derivatives
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds and electrostatic interactions with biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine hydrochloride
- 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride
Uniqueness
3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride is unique due to its specific trifluoroethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in research and potential therapeutic applications .
Properties
Molecular Formula |
C8H15ClF3NO |
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Molecular Weight |
233.66 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethoxy)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H14F3NO.ClH/c9-8(10,11)5-13-7-3-1-2-6(12)4-7;/h6-7H,1-5,12H2;1H |
InChI Key |
HFVJIKIIFCFNIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)OCC(F)(F)F)N.Cl |
Origin of Product |
United States |
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